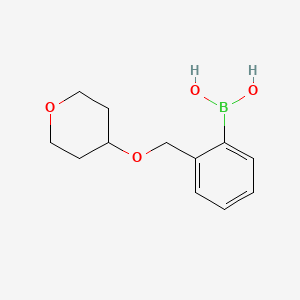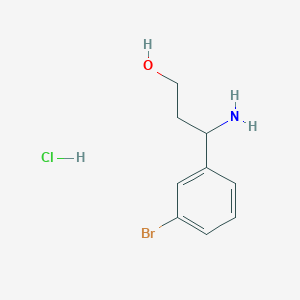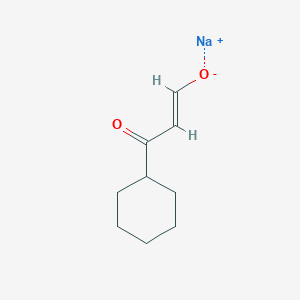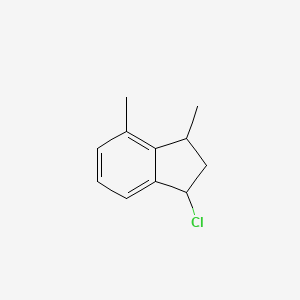
2-(2,3-二氢-1-苯并呋喃-5-基)丙烷-2-醇
描述
The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. In this case, it seems to have a propan-2-ol group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran core with a propan-2-ol group attached. The exact structure would depend on the positioning of this group .Chemical Reactions Analysis
Benzofuran derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran derivatives are solid at room temperature .科学研究应用
天然来源和生物活性
苯并呋喃化合物在自然界普遍存在,具有广泛的生物活性,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。由于其作为天然药物先导化合物的潜力,这些化合物在化学和药物研究中备受关注。例如,新型苯并呋喃化合物显示出有希望的抗丙型肝炎病毒活性,表明它们作为丙型肝炎疾病有效治疗药物的潜力。此外,苯并呋喃已被用作开发抗癌剂的支架,突出了它们在药物发现和开发中的重要性。通过独特的合成方法(如自由基环化级联和质子量子隧穿效应)合成苯并呋喃环,强调了构建复杂苯并呋喃衍生物用于医药应用的创新方法 (苗等人,2019)。
抗菌应用
苯并呋喃衍生物已成为有效的抗菌剂,可用于对抗一系列细菌和真菌病原体。它们独特的结构特征和广泛的药理应用使苯并呋喃成为寻找新药的重点。一些苯并呋喃衍生物,如补骨脂素、8-甲氧补骨脂素和安息香素,已被用于治疗癌症或牛皮癣等皮肤病。探索苯并呋喃基化合物作为抗菌剂证明了它们在解决抗生素耐药性(一个重大的全球健康问题)方面的潜力 (Hiremathad 等人,2015)。
药理特性和治疗潜力
苯并呋喃化合物广泛的生物活性引起了人们对其药理特性和潜在治疗应用的兴趣。苯并呋喃衍生物的结构多样性使其具有广泛的生物活性,使其在药物化学研究中具有价值。苯并呋喃衍生物用于治疗各种疾病的发展突出了它们在药物科学中的重要性。关于生物活性苯并呋喃衍生物的最新发现强调了这些化合物在开发具有优化药理特性的新治疗剂方面的潜力 (Khanam & Shamsuzzaman,2015)。
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The nature of these interactions often involves the binding of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical studies .
Cellular Effects
The effects of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including liver damage and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox status. These interactions highlight the compound’s role in modulating metabolic processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into mitochondria, where it exerts its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .
属性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRGSYGMYWIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694744 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82954-97-0 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)


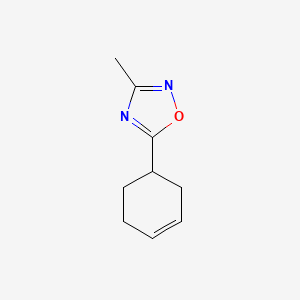
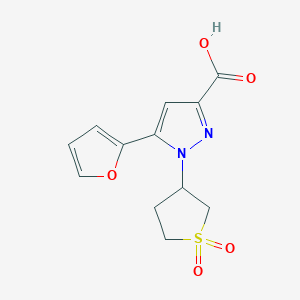

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)
